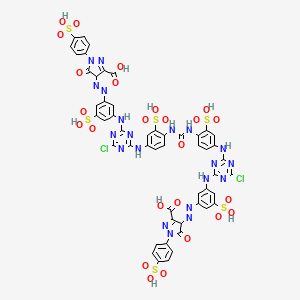
4,4'-(Carbonylbis(imino(3-sulpho-p-phenylene)imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(6-sulpho-m-phenylene)azo))bis(4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic) acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 251-349-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of EINECS 251-349-2 involves specific synthetic routes and reaction conditions. One common method is the direct combination of elements at elevated temperatures . This method ensures the formation of the compound with high yield and fine grains. Additionally, chemical precipitation and co-precipitation processes are also employed, which involve chemical reactions, nucleation, and crystal growth .
Industrial Production Methods
In industrial settings, the production of EINECS 251-349-2 often involves large-scale chemical reactions under controlled conditions. The use of advanced technologies and equipment ensures the efficient production of the compound while maintaining its purity and stability .
Analyse Des Réactions Chimiques
Types of Reactions
EINECS 251-349-2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Common reagents used in the reactions of EINECS 251-349-2 include oxidizing agents, reducing agents, and catalysts . The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of EINECS 251-349-2 depend on the specific reaction type and conditions. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to the formation of substituted compounds .
Applications De Recherche Scientifique
EINECS 251-349-2 has a wide range of scientific research applications across various fields:
Mécanisme D'action
The mechanism of action of EINECS 251-349-2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function . This interaction can activate or inhibit various biochemical pathways, resulting in the desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
EINECS 251-349-2 can be compared with other similar compounds, such as 2,3-dichlorotoluene (EINECS 251-203-8) . These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity.
Uniqueness
The uniqueness of EINECS 251-349-2 lies in its specific chemical structure and the range of applications it offers. Its ability to undergo various chemical reactions and its effectiveness in different scientific fields make it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
33025-13-7 |
|---|---|
Formule moléculaire |
C51H36Cl2N20O25S6 |
Poids moléculaire |
1592.3 g/mol |
Nom IUPAC |
4-[[3-[[4-[4-[[4-[[4-[3-[[3-carboxy-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]-5-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]carbamoylamino]-3-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-5-sulfophenyl]diazenyl]-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C51H36Cl2N20O25S6/c52-45-60-47(64-49(62-45)56-23-13-25(17-31(15-23)101(87,88)89)66-68-37-39(43(76)77)70-72(41(37)74)27-3-7-29(8-4-27)99(81,82)83)54-21-1-11-33(35(19-21)103(93,94)95)58-51(80)59-34-12-2-22(20-36(34)104(96,97)98)55-48-61-46(53)63-50(65-48)57-24-14-26(18-32(16-24)102(90,91)92)67-69-38-40(44(78)79)71-73(42(38)75)28-5-9-30(10-6-28)100(84,85)86/h1-20,37-38H,(H,76,77)(H,78,79)(H2,58,59,80)(H,81,82,83)(H,84,85,86)(H,87,88,89)(H,90,91,92)(H,93,94,95)(H,96,97,98)(H2,54,56,60,62,64)(H2,55,57,61,63,65) |
Clé InChI |
YDQMKTAXJXIQTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)O)N=NC3=CC(=CC(=C3)NC4=NC(=NC(=N4)NC5=CC(=C(C=C5)NC(=O)NC6=C(C=C(C=C6)NC7=NC(=NC(=N7)Cl)NC8=CC(=CC(=C8)S(=O)(=O)O)N=NC9C(=NN(C9=O)C1=CC=C(C=C1)S(=O)(=O)O)C(=O)O)S(=O)(=O)O)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


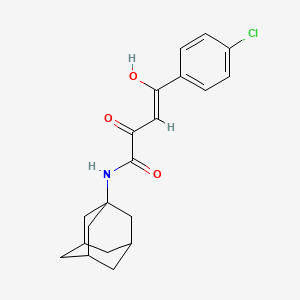
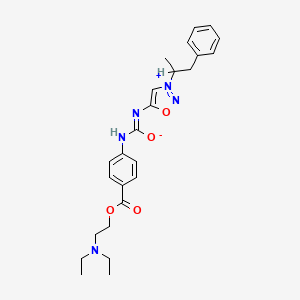

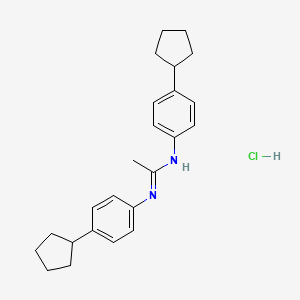
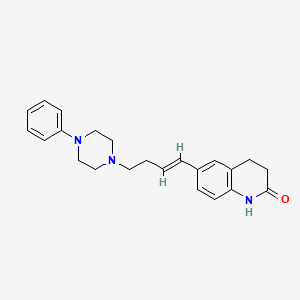

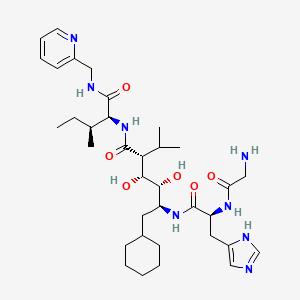

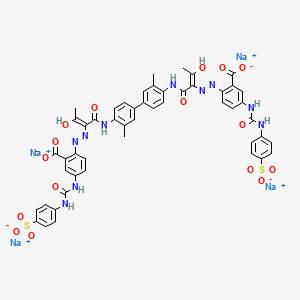
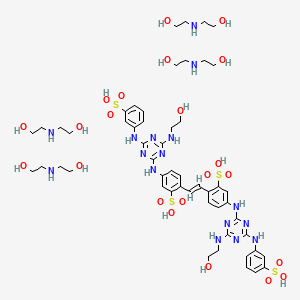

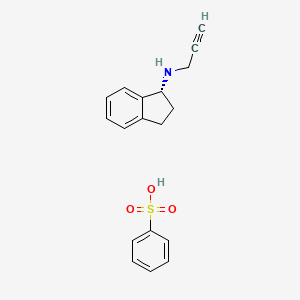
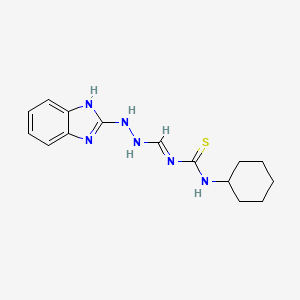
![3-[[4-(2-bromophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12750610.png)
